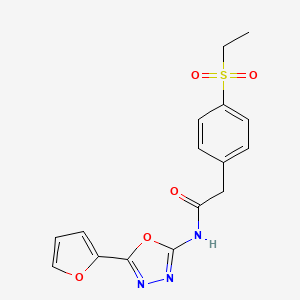
1,4-Diallylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Diallylpiperazine-2,5-dione is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of piperazine-2,5-dione, which is a useful scaffold for functionalization to generate bioactive molecules . The use of 1,4-diacetylpiperazine-2,5-dione makes it possible to prepare unsymmetrical bisarylidenes .
Synthesis Analysis
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A variety of methoxylated benzaldehydes can be condensed to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones .Molecular Structure Analysis
The molecular structure of 1,4-Diallylpiperazine-2,5-dione is determined by its molecular formula C10H14N2O2 . Further details about its structure could be obtained through techniques like X-ray crystallography .Scientific Research Applications
Synthesis Applications
Condensation with Aldehydes : 1,4-Diallylpiperazine-2,5-dione undergoes condensation with aldehydes. This process is key in synthesizing compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. The reaction is extended to derivatives of 2-methyl-3-phenylserine, indicating its utility in creating complex organic molecules (Gallina & Liberatori, 1974).
Microwave Irradiation Synthesis : Using potassium fluoride on alumina, 1,4-Diallylpiperazine-2,5-dione can condensate with aldehydes under microwave irradiation or at room temperature. This method is stereoselective and has been used to synthesize natural products like albonursin (Villemin & Alloum, 1990).
Synthesis of Diketopiperazines : Novel methods for synthesizing 1,6-dialkylpiperazine-2,5-diones and 1,3,6-trialkylpiperazine-2,5-diones from α-amino acid esters have been developed. These methods involve reductive N-alkylation, N-acylation, and cyclization, demonstrating the compound's role in creating a variety of diketopiperazines (Malavašič et al., 2011).
α-Keto Acids Synthesis : A new synthesis method using 1,4-diallylpiperazine-2,5-dione for α-keto acids has been established. This process is applicable to both aromatic and aliphatic substrates and is notable for its carbon economy and recycling efficiency (Balducci et al., 2012).
Biological Activity Research
Biological Activities of Enantiomers : The biological activities of enantiomers of 1,4-diallylpiperazine-2,5-dione derivatives have been explored. The study focuses on understanding the relationship between biological activity and chirality in these compounds (Hurne et al., 1997).
Synthesis and Activity of Epipolythiopiperazine-2,5-diones : New epipolythiopiperazine-2,5-diones derivatives were synthesized and tested for their biological activities. These studies help in understanding the role of lipophilicity in the biological activity of such compounds (Jiang et al., 1993).
Organic Substrate Applications
- 3-Ylidenepiperazine-2,5-diones as Organic Substrates : These compounds, including 1,4-diallylpiperazine-2,5-dione, have been utilized in addition reactions to the C–C double bond by various agents. They serve as precursors for natural products and analogues, as well as α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
properties
IUPAC Name |
1,4-bis(prop-2-enyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)N(CC1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![N'-[(3,4-Dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride](/img/structure/B2436136.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)
![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2436154.png)

